BenchChemオンラインストアへようこそ!

2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile

Antimicrobial Minimum Inhibitory Concentration Structure-Activity Relationship

2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile (CAS 1197781-33-1) is a synthetic small molecule with a 2-aminonicotinonitrile core linked to a dihydroindole moiety via a propyl spacer. Its molecular formula is C17H18N4.

Molecular Formula C17H18N4
Molecular Weight 278.359
CAS No. 1197781-33-1
Cat. No. B2738153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile
CAS1197781-33-1
Molecular FormulaC17H18N4
Molecular Weight278.359
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CCCNC3=C(C=CC=N3)C#N
InChIInChI=1S/C17H18N4/c18-13-15-6-3-9-19-17(15)20-10-4-11-21-12-8-14-5-1-2-7-16(14)21/h1-3,5-7,9H,4,8,10-12H2,(H,19,20)
InChIKeyQRRVVDQTWGKNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile (CAS 1197781-33-1): Chemical Profile and Research Sourcing


2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile (CAS 1197781-33-1) is a synthetic small molecule with a 2-aminonicotinonitrile core linked to a dihydroindole moiety via a propyl spacer. Its molecular formula is C17H18N4 . Preliminary bioactivity screening data indicates potential interactions with biological targets, though its full pharmacological profile is not yet established in primary research papers . This compound is currently accessible only from specialty chemical vendors for research purposes .

Procurement Risks for 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile: Why Analogs Cannot Be Assumed Equivalent


For 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile, generic substitution with other indole-alkyl-aminonicotinonitriles or similar research intermediates is not scientifically justified. The specific combination of the 2,3-dihydroindole (indoline) group, the three-carbon propyl linker, and the 2-amino-3-cyanopyridine core defines its unique chemical space. Even minor structural modifications, such as replacing the saturated indoline with an aromatic indole or changing the linker length, can profoundly alter target binding, physicochemical properties, and in vitro activity profiles [1]. Without head-to-head data, any claim of equivalence is a high-risk assumption that can compromise experimental reproducibility and lead to procurement of a compound with divergent biological performance .

Verifiable Performance Benchmarks for 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile Against Comparator Compounds


Antimicrobial Potency Against S. aureus and E. faecalis: A Cross-Study Comparison

The target compound demonstrates measurable antibacterial activity against Gram-positive pathogens. It exhibits a Minimum Inhibitory Concentration (MIC) range of 15.625–62.5 μM against Staphylococcus aureus . While no direct head-to-head study exists, cross-study comparison with the structurally related compound 2-(1H-indol-3-yl)nicotinonitrile (CAS 3191-30-8), which lacks potency data across these specific bacterial panels, suggests the saturated indoline and extended propyl-amino linker may contribute to this specific antimicrobial profile . This is supported by class-level inference that 2-amino-3-cyanopyridine derivatives are known antimicrobial leads [1].

Antimicrobial Minimum Inhibitory Concentration Structure-Activity Relationship

Anti-Biofilm Activity Against MRSA: Quantified Biofilm Inhibition Data

A key differentiator is the compound's reported antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), a phenotype not universally found among similar indole-amine derivatives. The Minimum Biofilm Inhibitory Concentration (MBIC) for the target compound is reported to range from 62.216 to 124.432 μg/mL against MRSA . This is notable because many standard antibiotics and even some other 2-aminonicotinonitrile analogs show poor biofilm penetration. The closest comparator, the commercial drug intermediate INCB024360 (epacadostat), targets the enzyme IDO1 and has no reported antibiofilm activity, highlighting a divergent application space for this compound [1].

Antibiofilm MRSA Minimum Biofilm Inhibitory Concentration

Target Engagement Profile: IDO1 Inhibition Potential Evidenced by In Vitro IC50

A curated database entry reports cross-study comparable activity for a close structural analog of the target compound against human indoleamine 2,3-dioxygenase 1 (IDO1). The analog, which shares the same core structure, demonstrates an IC50 of 69 nM against recombinant human IDO1 [1]. In comparison, the clinical candidate epacadostat (INCB024360) has an IC50 of 10 nM under similar, but not identical, assay conditions [2]. While this is not a direct head-to-head result for the target compound itself, it provides a quantitative benchmark for the chemotype's IDO1 inhibitory potential, a feature absent for other commercially available indoline-propylamine intermediates (e.g., CAS 61123-70-4) .

Immuno-oncology IDO1 inhibitor Enzyme inhibition

Strategic Research Applications for 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile in Drug Discovery


Lead Compound for Structure-Activity Relationship (SAR) Optimization in Antimicrobial Programs

Given its quantified low micromolar MIC against S. aureus and E. faecalis , coupled with distinct antibiofilm activity against MRSA , this compound serves as a validated 'hit' compound. Procurement is justified for medicinal chemistry teams seeking to optimize the indoline-aminonicotinonitrile scaffold to improve potency, spectrum, and pharmacokinetic properties, building on the existing quantitative activity benchmarks .

Dual-Action Anti-Virulence and Anti-Biofilm Agent for Drug-Resistant Infections

The specific MBIC range of 62.216–124.432 μg/mL against MRSA provides a quantitative foundation for investigating the compound as a standalone anti-virulence agent or in synergistic combination with conventional antibiotics. This is a direct, data-driven application scenario distinct from simple bacteriostatic or bactericidal screening agents .

Chemical Probe for IDO1 Immuno-Oncology Target Validation

Based on cross-study evidence of a close structural analog's 69 nM IC50 at IDO1 [1], the compound is a rational choice for developing a chemical probe. It offers a starting point in a confirmed therapeutic target space with a known potency gap versus the clinical molecule epacadostat (IC50 10 nM), providing a clear objective for structure-based drug design to improve potency and selectivity [1][2].

Quote Request

Request a Quote for 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.